

Hordenine-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Hordenine-d6

Cat. No.: B585007

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Introduction

Hordenine-d6 is the deuterated form of Hordenine, a naturally occurring phenethylamine alkaloid found in various plants, most notably barley (*Hordeum vulgare*).^[1] As a stable isotope-labeled internal standard, **Hordenine-d6** is a critical tool for the accurate quantification of Hordenine in complex biological matrices. This technical guide provides an in-depth overview of **Hordenine-d6**, including its core chemical properties, and delves into the pharmacological activities and associated signaling pathways of its non-labeled counterpart, Hordenine. Detailed experimental protocols and analytical methodologies are also presented to support researchers in drug development and various scientific fields.

Core Data Presentation: Hordenine-d6

All quantitative data for **Hordenine-d6** is summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	1346598-66-0	[2][3]
Molecular Formula	C ₁₀ H ₉ D ₆ NO	[2][4]
Molecular Weight	171.27 g/mol	[2][3][4]
Appearance	White to off-white or light brown solid	[2][5]
Storage	2-8°C Refrigerator	[2]

Pharmacological and Biological Activities of Hordenine

Hordenine exhibits a range of pharmacological effects, making it a molecule of interest for researchers. It is known to act as an indirectly acting adrenergic agent by stimulating the release of stored norepinephrine.[1] This mechanism contributes to its effects on the cardiovascular system, including a positive inotropic effect on the heart, and an increase in systolic and diastolic blood pressure.[1][6]

Recent studies have highlighted the anti-inflammatory properties of Hordenine. It has been shown to protect against lipopolysaccharide-induced acute lung injury by inhibiting the activation of key inflammatory signaling pathways.[7] Furthermore, in a model of ulcerative colitis, Hordenine demonstrated therapeutic effects by reducing the expression of pro-inflammatory cytokines.[8]

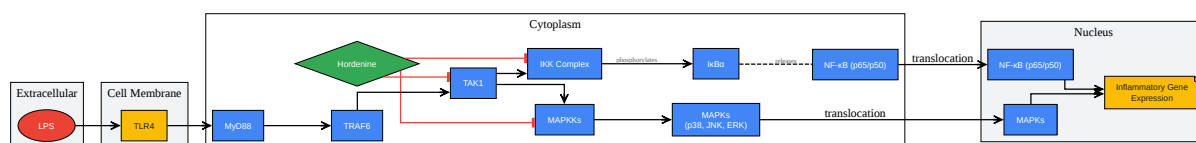
Key Signaling Pathways

Several signaling pathways are modulated by Hordenine, underpinning its biological activities. These include:

- **NF-κB and MAPK Signaling Pathways:** Hordenine has been shown to inhibit neuroinflammation and exert neuroprotective effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][9]

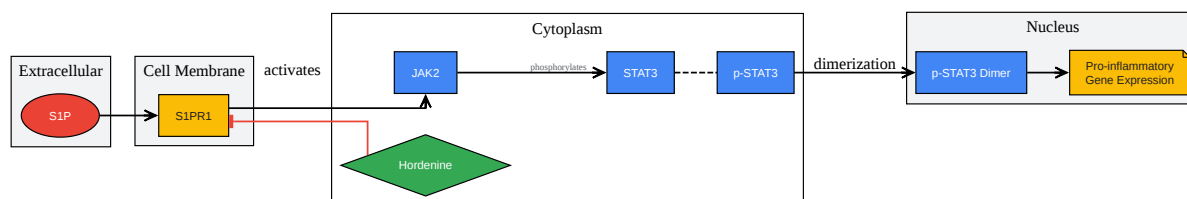
- S1P/S1PR1/STAT3 Signaling Pathway: In the context of ulcerative colitis, Hordenine has been found to inhibit the sphingosine-1-phosphate (S1P)/sphingosine-1-phosphate receptor 1 (S1PR1)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[8]

Below are diagrams illustrating these key signaling pathways.



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Figure 1: Hordenine's inhibition of NF-κB and MAPK signaling pathways.



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Figure 2: Hordenine's inhibition of the S1P/S1PR1/STAT3 signaling pathway.

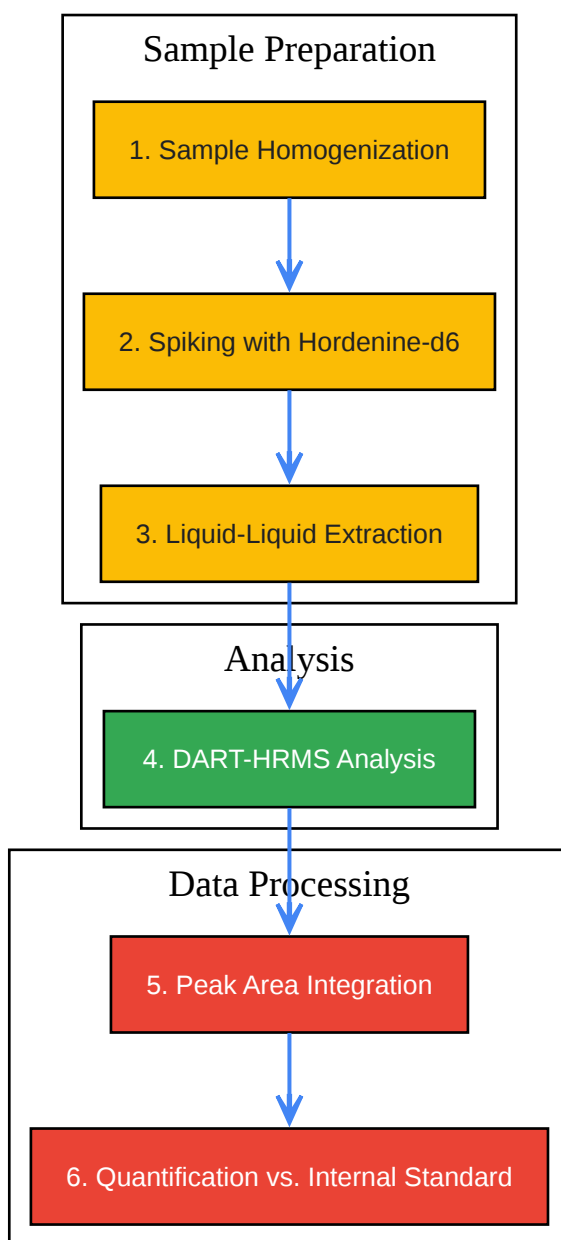
Experimental Protocols

Quantification of Hordenine using Hordenine-d6 as an Internal Standard

Hordenine-d6 is instrumental in the accurate quantification of Hordenine in biological samples via mass spectrometry.^[10] A common technique is Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS).^[10]

Methodology:

- Sample Preparation:
 - Homogenize the biological matrix (e.g., plant material, plasma).
 - Perform a liquid-liquid extraction with an appropriate solvent system (e.g., dichloromethane and diethyl ether).^[11]
 - Spike the sample with a known concentration of **Hordenine-d6** as an internal standard.^[10]
- Instrumental Analysis:
 - Analyze the extracted sample using a DART-HRMS system.^[10]
 - The DART source ionizes the sample in an open-air environment, followed by high-resolution mass analysis.
- Data Analysis:
 - Quantify the amount of Hordenine by comparing the peak area of the analyte to the peak area of the **Hordenine-d6** internal standard.^[10]
 - Construct a calibration curve using known concentrations of Hordenine and a fixed concentration of **Hordenine-d6** to ensure linearity and accuracy.



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